molecular formula C19H21NOS2 B1325186 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone CAS No. 898762-98-6

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone

Cat. No. B1325186
CAS RN: 898762-98-6
M. Wt: 343.5 g/mol
InChI Key: VMAKREGJKBTNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 2 sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” include its molecular formula (C19H21NOS2), molecular weight (343.51 g/mol), and its status as a nonhazardous material for shipping .

Scientific Research Applications

Occurrences and Toxicities of Benzophenone Derivatives

Benzophenone derivatives, notably Benzophenone-3 (BP-3), are extensively used in sunscreen and various consumer products. Their wide usage has led to their release into aquatic environments, raising concerns about their potential impact. BP-3 is known for its lipophilic nature, photostability, and bioaccumulative properties. It is rapidly absorbed via oral and dermal routes and transformed into major metabolites in vivo, such as BP-1, BP-8, and THB, with BP-1 showing a longer biological half-life and higher estrogenic potency. BP-3 and its derivatives have been frequently detected in various environmental matrices, including water, soil, sediments, sludge, and biota. Notably, human-related activities and wastewater treatment plant effluents are major sources of BP-3 in the environment. Additionally, the compound has been found in human urine, serum, breast milk, and placental tissues. Despite its widespread use, BP-3 has exhibited endocrine-disrupting capabilities, with strong anti-androgenic and weak estrogenic activities, while also displaying anti-estrogenic activity. However, the environmental levels of BP-3 are generally lower than the Predicted No Effect Concentration (PNEC), suggesting a lower immediate risk. Nevertheless, due to the limited information on its ecotoxicological impact and the observed seasonal and spatial variations of BP-3 in water, further environmental monitoring and studies on the long-term exposure consequences in aquatic ecosystems are warranted (Kim & Choi, 2014).

Photoaffinity Labeling Applications in Structural Biology

Photoaffinity labeling (PAL) is a valuable technique in structural biology, offering insights into the organization of biological systems. It involves the use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to create cross-links between photoreactive probes and biomolecules. This process is instrumental in studying potential drug targets, transport processes, and the structural changes in various biological components like G-protein-coupled receptors and nicotinic acetylcholine receptors. Additionally, PAL has applications in examining biological membranes and detecting carbohydrate-binding proteins, contributing significantly to our understanding of complex biological mechanisms (Vodovozova, 2007).

Mechanism of Action

The mechanism of action for “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” is not clear as it is a research chemical and not intended for human or veterinary use.

properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKREGJKBTNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643363
Record name [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone

CAS RN

898762-98-6
Record name [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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